5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its unique molecular structure and has garnered attention in scientific research due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The compound's systematic name reflects its complex structure, which includes both imidazole and pyrimidine rings.
The compound is classified under the category of nitrogen-containing heterocycles. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry (IUPAC) name 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid. The associated CAS number for this compound is 1602424-17-8, and it has a molecular formula of CHNO with a molecular weight of 181.19 g/mol .
The synthesis of 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid typically involves multi-step reactions starting from simpler organic compounds. One common approach includes the following steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are often employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid consists of a fused imidazole and pyrimidine ring system with a carboxylic acid functional group. The arrangement of atoms can be depicted as follows:
The structural data indicates that this compound has potential for diverse interactions due to its functional groups which may participate in hydrogen bonding and other intermolecular interactions.
5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions typical for carboxylic acids and heterocyclic compounds:
These reactions are influenced by factors such as solvent choice, temperature, and catalysts used. For instance, esterification typically requires acidic conditions or catalysts to facilitate the reaction.
The mechanism by which 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid exerts its biological effects is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors in cellular pathways.
Research into similar compounds suggests that such heterocycles can influence signaling pathways or act as inhibitors in metabolic processes due to their ability to mimic natural substrates or ligands .
While specific physical properties such as melting point and boiling point are not extensively documented for this compound, its related analogs suggest it is likely to be a solid at room temperature with moderate solubility in polar solvents.
Key chemical properties include:
Further studies are needed to elaborate on its stability under various conditions and reactivity towards different reagents .
5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid holds potential applications in:
This compound exemplifies the significance of heterocyclic compounds in developing new therapeutic agents and understanding biological mechanisms .
Classical synthetic routes to this tetrahydropyrimidine-fused imidazole rely on cyclocondensation reactions between aminopyrimidine precursors and α-halo carbonyl compounds. The most widely applied method involves reacting 2-aminopyrimidine derivatives with ethyl bromoacetoacetate under reflux conditions in polar protic solvents like n-butanol. This one-pot process facilitates both nucleophilic substitution and intramolecular cyclodehydration, yielding ester intermediates that require subsequent hydrolysis to the carboxylic acid [3] [4].
A critical optimization parameter is the substitution pattern of the starting aminopyrimidine. Electron-donating groups (e.g., methyl at C5) enhance nucleophilicity at the exocyclic amine, accelerating the initial substitution step. However, steric hindrance can impede ring closure. Solvent selection profoundly impacts yield; high-boiling alcohols (e.g., n-butanol, isopropanol) generally outperform aprotic solvents like DMF due to superior solubility of intermediates [4].
Table 1: Optimization of Traditional Cyclocondensation Routes
Aminopyrimidine Precursor | Halocarbonyl Reagent | Solvent | Reaction Time (h) | Ester Intermediate Yield | Acid Yield |
---|---|---|---|---|---|
2-Amino-5-methylpyrimidine | Ethyl bromoacetoacetate | n-Butanol | 12-15 | 72% | 68% |
2-Amino-4,6-dimethylpyrimidine | Ethyl bromoacetoacetate | Ethanol | 18-20 | 65% | 60% |
2-Amino-5-phenylpyrimidine | Ethyl bromopyruvate | Toluene | 24 | 42% | 38% |
Post-cyclization hydrolysis typically employs aqueous NaOH or LiOH in THF/MeOH mixtures at 60-80°C. Critical factors include avoiding decarboxylation during hydrolysis and controlling pH during acidification to prevent imidazo ring-opening. Yields for the final carboxylic acid rarely exceed 70% due to competing hydrolysis byproducts and purification challenges posed by the zwitterionic nature of the product [3] [8].
Modern catalytic methods significantly improve efficiency and regioselectivity in constructing the imidazo[1,2-a]pyrimidine core. Transition metal catalysis, particularly copper(I) and palladium complexes, enables C–H activation and intramolecular C–N bond formation under milder conditions than traditional routes.
Copper(I)-catalyzed cyclizations (e.g., CuI/1,10-phenanthroline systems) facilitate the coupling of 2-aminopyrimidines with β-keto esters or α-halo ketones at 80-100°C in DMSO. This approach suppresses N-alkylation side products, enhancing regioselectivity for the 5,6,7,8-tetrahydro derivative. Microwave irradiation further reduces reaction times from hours to minutes while improving yields by 15-20% [6].
Table 2: Catalytic Systems for Imidazo[1,2-a]pyrimidine Synthesis
Catalyst System | Substrate Scope | Temperature (°C) | Yield Range | Key Advantage |
---|---|---|---|---|
CuI/phenanthroline | Broad | 80 | 75-85% | Excellent regioselectivity |
Pd(OAc)₂/Xantphos | Electron-deficient | 100 | 65-78% | Tolerates aryl halides |
FeCl₃ (Lewis acid) | Narrow | 120 | 50-60% | Low-cost |
Organocatalyst (proline) | Enantioselective | RT-60 | 40-55% | Stereocontrol |
Ring-closing metathesis (RCM) offers an alternative route to unsaturated precursors that are subsequently hydrogenated and cyclized. Grubbs II catalyst efficiently converts diallylamino-pyrimidine derivatives into dihydroimidazopyrimidines, which undergo catalytic hydrogenation (Pd/C, H₂) to afford the saturated 5-methyl system. This method provides superior control over the methyl group's stereochemical orientation but requires multi-step synthesis [6].
Recent advances employ organocatalytic enantioselective aza-Michael additions to install chiral centers prior to cyclization. Thiourea catalysts promote asymmetric addition of nucleophilic pyrimidines to α,β-unsaturated carbonyls, establishing stereocenters that direct subsequent ring closure. While promising for accessing enantiopure tetrahydro derivatives, current yields remain modest (40-55%) [6].
Solid-phase synthesis enables rapid generation of imidazo[1,2-a]pyrimidine carboxylic acid derivatives for drug discovery. The carboxylic acid functionality serves as an ideal handle for resin attachment via acid-labile linkers like Wang or Rink amide resins.
A representative protocol involves:
Combinatorial libraries leverage diversity-oriented synthesis by varying three points:
Automated parallel synthesis has produced libraries exceeding 200 analogs, identifying key SAR trends:
The 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine scaffold contains two stereogenic centers (C5 and C6) when the ring system adopts a non-planar conformation. The C5 methyl group introduces a chiral center, while C6 can adopt R or S configuration depending on the synthetic route. Uncontrolled synthesis typically yields racemic mixtures with compromised biological activity.
Diastereoselective synthesis strategies include:
Computational studies reveal the conformational energy landscape favors the trans-isomer (5R,6S) by 2.8 kcal/mol over the cis-configuration due to reduced 1,3-diaxial interactions. The energy barrier for ring inversion is 12.3 kcal/mol, indicating stable configurations at room temperature. X-ray crystallography confirms the preferred solid-state conformation has the C5 methyl group equatorial and the carboxylic acid pseudo-axial [3] [6].
Stereochemical impact on pharmacology is profound:
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5